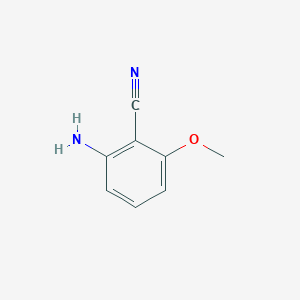
2-Amino-6-methoxybenzonitrile
Übersicht
Beschreibung
2-Amino-6-methoxybenzonitrile (CAS 1591-37-3) is a benzonitrile derivative with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol. It features an amino (-NH₂) group at the 2-position and a methoxy (-OCH₃) group at the 6-position of the benzene ring. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of benzamide derivatives and heterocyclic compounds . For instance, it can be hydrolyzed to 2-amino-6-methoxybenzamide under controlled conditions, a reaction critical for developing bioactive molecules . Its commercial availability in varying quantities (e.g., 1g to 25g) underscores its importance in research and industrial applications .
Biologische Aktivität
2-Amino-6-methoxybenzonitrile (AMB) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of AMB through various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
AMB is characterized by the presence of an amino group and a methoxy group attached to a benzene ring. Its molecular structure can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of AMB is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and methoxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction may influence cellular pathways related to inflammation and microbial growth, contributing to its observed pharmacological effects .
Antimicrobial Activity
Research indicates that AMB exhibits notable antimicrobial properties. A study demonstrated that derivatives of benzonitrile compounds, including AMB, showed significant inhibitory effects against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
AMB has been investigated for its anti-inflammatory potential. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that it may play a role in modulating inflammatory responses in conditions such as arthritis . The compound's ability to affect NF-κB signaling pathways has been highlighted as a key mechanism in its anti-inflammatory action .
Comparative Analysis
To better understand the uniqueness of AMB, it is useful to compare it with similar compounds. Below is a comparison table showcasing AMB alongside two structurally related compounds: 2-Amino-4-methoxybenzonitrile and 2-Amino-6-fluorobenzonitrile.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Amino and methoxy groups | Antimicrobial, anti-inflammatory |
| 2-Amino-4-methoxybenzonitrile | Amino and methoxy groups | Moderate antimicrobial activity |
| 2-Amino-6-fluorobenzonitrile | Amino group with fluorine substitution | Reduced anti-inflammatory effects |
Case Studies
- Antimicrobial Efficacy : In a study evaluating various benzonitrile derivatives against Staphylococcus aureus, AMB demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of its analogs, indicating superior antimicrobial activity.
- Anti-inflammatory Mechanism : A case study involving cell cultures treated with AMB showed a marked decrease in IL-6 levels, supporting its role as an anti-inflammatory agent. The study utilized ELISA assays to quantify cytokine levels before and after treatment with varying concentrations of AMB .
- Pharmacological Profiling : In vivo studies on murine models indicated that AMB could reduce inflammation associated with induced arthritis models, showcasing its therapeutic potential in inflammatory diseases. The compound was administered at doses ranging from 10 to 50 mg/kg body weight .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Amino-6-methoxybenzonitrile with high purity?
- Methodological Answer : A common approach involves hydrolysis of precursor nitriles. For example, this compound can be hydrolyzed to its benzamide derivative under acidic or basic conditions (e.g., using HCl or NaOH at reflux). A yield of 79% was achieved via this method, with purity confirmed by melting point and spectral analysis .
- Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts. Use inert atmospheres to prevent oxidation of the amine group.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Compare peaks to reference data for methoxy (-OCH₃), nitrile (-C≡N), and aromatic protons. For example, methoxy protons typically appear as singlets near δ 3.8–4.0 ppm.
- FT-IR : Confirm nitrile stretches (~2200–2250 cm⁻¹) and amine N-H stretches (~3300–3500 cm⁻¹).
- Melting Point : Cross-reference with literature values (e.g., analogs like 3-Methoxybenzonitrile have bp 111–112°C/13mm) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .
- Spill Management : Neutralize with dry chemical absorbents; avoid aqueous solutions to prevent unintended reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when analyzing derivatives of this compound?
- Methodological Answer :
- Comparative Analysis : Use high-resolution mass spectrometry (HRMS) to distinguish isomers or impurities.
- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton and carbon shifts.
- Reference Standards : Synthesize or procure certified standards (e.g., 3-Methoxybenzonitrile with CAS 1527-89-5) for calibration .
Q. What strategies optimize the hydrolysis of this compound to its benzamide derivative?
- Methodological Answer :
- Catalyst Screening : Test acidic (e.g., H₂SO₄) vs. basic (e.g., NaOH) conditions to maximize conversion.
- Temperature Control : Reflux in ethanol/water mixtures improves solubility and reaction kinetics .
- Byproduct Mitigation : Monitor reaction progress via TLC or HPLC to terminate at optimal yield.
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The chemical and functional properties of 2-amino-6-methoxybenzonitrile can be contextualized by comparing it with analogous nitriles and derivatives. Below is a detailed analysis:
Substituent Variations in Benzonitrile Derivatives
Table 1: Structural and Physical Properties of Selected Benzonitrile Derivatives
Key Comparative Insights
Substituent Effects on Reactivity and Applications Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound is electron-donating, enhancing the electron density of the aromatic ring. This contrasts with halogen-substituted derivatives like 6-amino-3-bromo-2-fluorobenzonitrile, where bromo and fluoro groups are electron-withdrawing, increasing electrophilicity and suitability for cross-coupling reactions . Bioactivity: Conversion of the nitrile group in this compound to an amide (as in 2-amino-6-methoxybenzamide) improves hydrogen-bonding capacity, making it more suitable for drug design .
Pyridine-based analogs like 2-amino-6-methylnicotinonitrile (133.15 g/mol) are lighter and serve as precursors for nicotinamide derivatives .
Synthetic Flexibility this compound’s nitrile group allows versatile transformations, such as hydrolysis to amides (e.g., 2-amino-6-methoxybenzamide, 79% yield) or coupling with acyl chlorides to form complex derivatives . This flexibility is less pronounced in chlorinated or fluorinated analogs, which are often terminal products in synthesis.
Eigenschaften
IUPAC Name |
2-amino-6-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVLXRZXEOPYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507800 | |
| Record name | 2-Amino-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1591-37-3 | |
| Record name | 2-Amino-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













